Cas no 1858131-42-6 (Methanesulfinyl chloride, 1,1-difluoro-)

Methanesulfinyl chloride, 1,1-difluoro- 化学的及び物理的性質
名前と識別子
-
- Methanesulfinyl chloride, 1,1-difluoro-
- KXTLHJHZGXFCMO-UHFFFAOYSA-N
- EN300-732225
- SCHEMBL15940672
- 1858131-42-6
- Difluoromethanesulfinylchloride
- Difluoromethanesulfinyl chloride
-
- インチ: 1S/CHClF2OS/c2-6(5)1(3)4/h1H
- InChIKey: KXTLHJHZGXFCMO-UHFFFAOYSA-N
- ほほえんだ: C(F)(F)S(Cl)=O
計算された属性
- せいみつぶんしりょう: 133.9404698g/mol
- どういたいしつりょう: 133.9404698g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 6
- 回転可能化学結合数: 1
- 複雑さ: 64.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
Methanesulfinyl chloride, 1,1-difluoro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-732225-1.0g |
difluoromethanesulfinyl chloride |
1858131-42-6 | 1g |
$0.0 | 2023-06-06 |
Methanesulfinyl chloride, 1,1-difluoro- 関連文献
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Methanesulfinyl chloride, 1,1-difluoro-に関する追加情報
Methanesulfinyl chloride, 1,1-difluoro- (CAS No. 1858131-42-6): A Comprehensive Overview in Modern Chemical Biology
Methanesulfinyl chloride, 1,1-difluoro- (CAS No. 1858131-42-6), is a highly specialized chemical compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, characterized by its 1,1-difluoro substituent on the methane sulfinyl group, exhibits distinct reactivity and utility in various synthetic and pharmaceutical applications. The introduction of fluorine atoms into the molecular framework not only enhances its electronic properties but also opens up new avenues for its use in drug development and material science.
The Methanesulfinyl chloride, 1,1-difluoro- compound is particularly noteworthy for its role as an intermediate in the synthesis of more complex molecules. Its ability to participate in nucleophilic substitution reactions makes it a valuable tool for organic chemists working on the development of novel bioactive compounds. The presence of the fluoro group further modulates its reactivity, allowing for precise control over reaction outcomes, which is crucial in the design of high-affinity ligands and pharmacophores.
In recent years, there has been a surge in research focused on the applications of fluorinated sulfoxides in medicinal chemistry. These compounds have shown promise as intermediates in the synthesis of protease inhibitors, which are critical in the treatment of various inflammatory and infectious diseases. The unique electronic properties imparted by the fluoro substituents can enhance binding affinity and metabolic stability, making them attractive candidates for further development.
One of the most compelling aspects of Methanesulfinyl chloride, 1,1-difluoro- is its versatility in synthetic chemistry. It serves as a building block for a wide range of sulfoximine derivatives, which have been implicated in numerous biological processes. For instance, sulfoximines have been identified as key intermediates in the synthesis of potent antiviral agents and anticancer drugs. The ability to efficiently introduce these functional groups into target molecules underscores the importance of this compound in modern drug discovery.
The influence of fluorine atoms on the electronic and steric properties of Methanesulfinyl chloride, 1,1-difluoro-, has also been explored in the context of materials science. Fluorinated sulfoxides exhibit enhanced thermal stability and resistance to degradation, making them suitable for use in advanced polymer formulations. These materials find applications in electronics, coatings, and high-performance composites, where such properties are highly desirable.
Recent advancements in computational chemistry have further illuminated the potential of Methanesulfinyl chloride, 1,1-difluoro- as a key intermediate. Molecular modeling studies have revealed that its interaction with biological targets can be fine-tuned by manipulating the fluoro substituents. This has led to the identification of novel binding pockets and interaction modes that could be exploited for the development of next-generation therapeutics.
The synthesis of Methanesulfinyl chloride, 1,1-difluoro-, while not overly complex, requires careful optimization to ensure high yield and purity. Common synthetic routes involve the reaction of chloromethane sulfoxide with hydrogen fluoride gas under controlled conditions. The introduction of fluorine atoms at the 1-position enhances both reactivity and selectivity during these transformations.
In conclusion, Methanesulfinyl chloride, 1,1-difluoro- (CAS No. 1858131-42-6) represents a fascinating compound with broad applications across chemical biology and materials science. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions in drug discovery and advanced materials. As our understanding of fluorinated compounds continues to grow, it is likely that this compound will play an even greater role in future scientific endeavors.
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